Trimethylstannyldimethylvinylsilan

Description

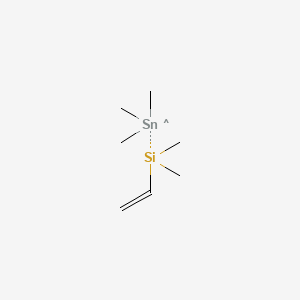

Structure

2D Structure

Properties

Molecular Formula |

C7H18SiSn |

|---|---|

Molecular Weight |

249.01 g/mol |

InChI |

InChI=1S/C4H9Si.3CH3.Sn/c1-4-5(2)3;;;;/h4H,1H2,2-3H3;3*1H3; |

InChI Key |

FUAJCOQVCUPPTL-UHFFFAOYSA-N |

SMILES |

C[Si](C)C=C.C[Sn](C)C |

Canonical SMILES |

C[Si](C)C=C.C[Sn](C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Trimethylstannyldimethylvinylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylstannyldimethylvinylsilane is an organometallic compound that incorporates both a vinylsilane and an organostannane functional group. This unique combination suggests its potential as a versatile building block in organic synthesis. The vinylsilane moiety can participate in a variety of transformations, while the trimethylstannyl group is a well-established participant in cross-coupling reactions.[1][2]

This guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, expected spectroscopic data, and potential reactivity of trimethylstannyldimethylvinylsilane. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and application of this and similar bifunctional reagents.

Predicted Chemical and Physical Properties

Quantitative data for trimethylstannyldimethylvinylsilane has been estimated based on the properties of structurally similar compounds, such as vinyltrimethylsilane and various trimethylstannyl derivatives.

| Property | Estimated Value |

| Molecular Formula | C7H18SiSn |

| Molecular Weight | 248.99 g/mol |

| Boiling Point | 180-200 °C (at atmospheric pressure) |

| Density | 1.1 - 1.2 g/mL |

| Refractive Index | 1.46 - 1.48 |

Proposed Synthesis

A plausible and efficient method for the synthesis of trimethylstannyldimethylvinylsilane is the hydrostannylation of an appropriate silyl-alkyne precursor, such as ethynyldimethylvinylsilane. This reaction typically proceeds with good regio- and stereoselectivity, often favoring the E-isomer.[2][3]

Experimental Protocol: Hydrostannylation of Ethynyldimethylvinylsilane

Warning: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Materials:

-

Ethynyldimethylvinylsilane

-

Tributyltin hydride (or Trimethyltin hydride)

-

Azobisisobutyronitrile (AIBN) or a suitable palladium catalyst

-

Anhydrous toluene (or other suitable solvent)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of ethynyldimethylvinylsilane in anhydrous toluene under an inert atmosphere, add a catalytic amount of AIBN (or palladium catalyst).

-

Slowly add a stoichiometric equivalent of tributyltin hydride (or trimethyltin hydride) to the reaction mixture at room temperature.

-

The reaction mixture is then heated to 80-100 °C and monitored by TLC or GC-MS until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the desired trimethylstannyldimethylvinylsilane.

Predicted Spectroscopic Data

The following spectroscopic data are estimations based on the known chemical shifts and characteristic frequencies of the trimethylstannyl and dimethylvinylsilyl functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | 5.5 - 6.5 | m | - | Vinyl protons (-CH=CH₂) |

| 0.1 - 0.3 | s (with Sn satellites) | J(¹¹⁹Sn-¹H) ≈ 50-60 | Trimethylstannyl protons (-Sn(CH₃)₃) | |

| 0.0 - 0.2 | s | - | Dimethylsilyl protons (-Si(CH₃)₂) | |

| ¹³C | 130 - 140 | - | - | Vinyl carbons (-C H=C H₂) |

| -5 to -10 | - | J(¹¹⁹Sn-¹³C) ≈ 300-400 | Trimethylstannyl carbons (-Sn(C H₃)₃) | |

| -2 to 2 | - | - | Dimethylsilyl carbons (-Si(C H₃)₂) | |

| ¹¹⁹Sn | -50 to 0 | - | - | Trimethylstannyl tin (-Sn (CH₃)₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretch (vinyl) |

| ~2960 | Strong | C-H stretch (methyl) |

| ~1600 | Medium | C=C stretch (vinyl) |

| ~1250 | Strong | Si-CH₃ symmetric deformation |

| ~840 | Strong | Si-C stretch |

| ~770 | Medium | Sn-C stretch |

Predicted Reactivity and Potential Applications

The bifunctional nature of trimethylstannyldimethylvinylsilane opens up a range of synthetic possibilities. The trimethylstannyl group is a prime candidate for Stille cross-coupling reactions, allowing for the formation of carbon-carbon bonds with a variety of organic electrophiles.[4] The vinylsilane moiety can undergo reactions such as hydrosilylation, epoxidation, and electrophilic substitution.

A key potential application is in sequential cross-coupling reactions, where one functional group reacts selectively, leaving the other intact for a subsequent transformation.

References

- 1. africaresearchconnects.com [africaresearchconnects.com]

- 2. orgsyn.org [orgsyn.org]

- 3. Vinylstannane synthesis by stannylation or C-Sn coupling reaction [organic-chemistry.org]

- 4. Allylstannanes and vinylstannanes from stannylcupration of C–C multiple bonds. Recent advances and applications in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Characterization of Trimethylstannyldimethylvinylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of the organometallic compound trimethylstannyldimethylvinylsilane. Due to the limited availability of direct experimental data in peer-reviewed literature, this document provides a comprehensive, proposed methodology based on established synthetic routes and predicted characterization data derived from analogous compounds. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and application of novel silylstannanes. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

Organostannanes and organosilanes are versatile reagents in organic synthesis, finding application in cross-coupling reactions, radical chemistry, and as protecting groups. Compounds incorporating both silicon and tin moieties, such as trimethylstannyldimethylvinylsilane, offer unique reactivity profiles stemming from the distinct electrochemical properties of the Si-C and Sn-C bonds. The vinyl group provides a reactive handle for further functionalization, making this compound a potentially valuable building block in the synthesis of complex molecules and materials. This guide outlines a feasible synthetic protocol and the expected analytical characterization of the title compound.

Proposed Synthesis

A plausible and efficient method for the synthesis of trimethylstannyldimethylvinylsilane involves the nucleophilic substitution of a chlorosilane with a trimethylstannyl anion. The most common source of the trimethylstannyl nucleophile is trimethylstannyllithium, which can be prepared in situ from the reaction of hexamethylditin with methyllithium or via direct lithiation of trimethyltin chloride. The proposed reaction is the coupling of vinyldimethylchlorosilane with trimethylstannyllithium.

Reaction Scheme:

(CH₃)₃Sn-Li + Cl-Si(CH₃)₂CH=CH₂ → (CH₃)₃Sn-Si(CH₃)₂CH=CH₂ + LiCl

Experimental Protocol

Materials:

-

Hexamethylditin ((CH₃)₃Sn)₂

-

Methyllithium (in diethyl ether or hexane)

-

Vinyldimethylchlorosilane (CH₂=CHSi(CH₃)₂Cl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Preparation of Trimethylstannyllithium: To a solution of hexamethylditin (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of methyllithium (1.0 eq) dropwise. Stir the resulting mixture at this temperature for 30 minutes. The formation of the trimethylstannyllithium reagent is typically indicated by a change in color.

-

Reaction with Vinyldimethylchlorosilane: To the freshly prepared solution of trimethylstannyllithium, add vinyldimethylchlorosilane (1.0 eq) dropwise at -78 °C. Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with hexane (3 x 50 mL). Combine the organic layers and wash with brine (2 x 50 mL).

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure trimethylstannyldimethylvinylsilane.

Characterization

The successful synthesis of trimethylstannyldimethylvinylsilane can be confirmed through a combination of spectroscopic techniques. The following sections detail the predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of trimethylstannyldimethylvinylsilane. The predicted chemical shifts are based on known values for similar structural motifs.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| (CH₃)₃Sn- | 0.1 - 0.3 | s | ²J(¹¹⁹Sn-¹H) ≈ 50-60 |

| -Si(CH₃)₂- | 0.2 - 0.4 | s | |

| -CH=CH₂ | 5.5 - 6.5 | m |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| (CH₃)₃Sn- | -10 to -5 |

| -Si(CH₃)₂- | -5 to 0 |

| -CH=CH₂ | 130 - 140 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of trimethylstannyldimethylvinylsilane is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns arising from the cleavage of the Si-Sn, Si-C, and Sn-C bonds. The presence of tin isotopes will result in a characteristic isotopic cluster for tin-containing fragments.

Table 3: Predicted Major Mass Spectrometry Fragments

| m/z | Fragment Ion |

| 264 | [(CH₃)₃¹²⁰SnSi(CH₃)₂CH=CH₂]⁺ (Molecular Ion) |

| 249 | [M - CH₃]⁺ |

| 165 | [(CH₃)₃Sn]⁺ |

| 85 | [Si(CH₃)₂CH=CH₂]⁺ |

| 59 | [Si(CH₃)₃]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the vibrational frequencies of the various functional groups present in the molecule.

Table 4: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3050 - 3010 | =C-H stretch |

| 2960 - 2850 | C-H stretch (methyl) |

| 1610 - 1590 | C=C stretch (vinyl) |

| 1410 - 1390 | C-H bend (methyl) |

| 1250 - 1230 | Si-CH₃ bend |

| 840 - 790 | Si-C stretch |

| 770 - 750 | Sn-C stretch |

Visualizations

Synthesis Workflow

Caption: Proposed synthesis workflow for trimethylstannyldimethylvinylsilane.

Characterization Logic

Caption: Logical flow for the characterization of the synthesized product.

Safety Considerations

Organotin compounds are known to be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. Organolithium reagents are pyrophoric and must be handled under an inert atmosphere.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the synthesis and characterization of trimethylstannyldimethylvinylsilane. The proposed synthetic route is based on well-established organometallic reactions, and the predicted spectroscopic data provide a benchmark for the characterization of this novel compound. This information is intended to facilitate further research into the chemistry and applications of multifunctional silylstannanes. Researchers are encouraged to use this guide as a starting point and to perform their own thorough characterization to confirm the identity and purity of the synthesized material.

In-depth Technical Guide: Properties of CAS Number 17964-31-3

Notice: A comprehensive search for the chemical compound designated by CAS number 17964-31-3 has yielded no specific information in publicly available databases and scientific literature. This suggests that the provided CAS number may be incorrect, may refer to a compound that is not widely documented, or could be an internal identifier not registered as a formal CAS number.

For researchers, scientists, and drug development professionals seeking information on a specific chemical entity, the accuracy of the CAS number is paramount for retrieving relevant data. We recommend verifying the CAS number from a reliable source.

Should a corrected CAS number be provided, a full technical guide can be compiled, encompassing the following sections as per the original request:

Physicochemical Properties

A comprehensive table summarizing key physicochemical properties would be presented here. This would include, but not be limited to:

| Property | Value | Units | Reference |

| Molecular Formula | |||

| Molecular Weight | g/mol | ||

| IUPAC Name | |||

| Melting Point | °C | ||

| Boiling Point | °C | ||

| Solubility | |||

| pKa | |||

| LogP | |||

| Appearance |

Biological Activity and Pharmacological Data

This section would detail the known biological effects and pharmacological parameters of the compound. Data would be tabulated for clarity and ease of comparison.

Table 2.1: In Vitro Biological Activity

| Target | Assay Type | IC50 / EC50 / Ki | Units | Cell Line / System | Reference |

Table 2.2: Pharmacokinetic Parameters

| Parameter | Species | Route of Administration | Value | Units | Reference |

| T1/2 | |||||

| Cmax | |||||

| AUC | |||||

| Clearance |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature would be provided in this section to allow for replication and further investigation.

Example Protocol: In Vitro Kinase Assay

-

Reagents: A list of all necessary reagents, including the kinase, substrate, ATP, and buffer components.

-

Assay Procedure: Step-by-step instructions for preparing the reaction mixture, initiating the reaction, and stopping the reaction.

-

Data Analysis: Methods for quantifying kinase activity and calculating inhibitory constants (e.g., IC50).

Signaling Pathways and Mechanisms of Action

Visual representations of any elucidated signaling pathways or mechanisms of action would be included here. These diagrams would be generated using Graphviz (DOT language) to illustrate the molecular interactions and logical relationships.

Example Diagram: Hypothetical Kinase Inhibition Pathway

Caption: Hypothetical signaling pathway illustrating the inhibitory action of a compound on a kinase.

Example Diagram: Experimental Workflow

An In-depth Technical Guide to the Synthesis and Characterization of Trimethylstannyldimethylvinylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylstannyldimethylvinylsilane, with the putative structure (CH₃)₃Sn-Si(CH₃)₂(CH=CH₂), represents an interesting bifunctional molecule combining the reactivity of a vinylsilane with the properties of an organostannane. The presence of the Si-Sn bond offers unique chemical properties and potential applications in organic synthesis, polymer chemistry, and materials science.[1][2][3] This document outlines a proposed synthetic route and a comprehensive characterization workflow for this target compound.

Proposed Synthetic Pathway

The most plausible and direct route to Trimethylstannyldimethylvinylsilane involves the nucleophilic substitution of a halogen on a dimethylvinylsilyl halide with a trimethylstannyl nucleophile. A common method for generating such a nucleophile is through the use of trimethylstannyl lithium.[4] The proposed reaction is the coupling of trimethylstannyl lithium with chlorodimethylvinylsilane.

Caption: Proposed synthesis of Trimethylstannyldimethylvinylsilane.

Detailed Experimental Protocols

3.1. Synthesis of Trimethylstannyl Lithium

-

Materials: Trimethyltin chloride, lithium metal, and anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), freshly cut lithium metal is added to anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel.

-

A solution of trimethyltin chloride in anhydrous THF is added dropwise to the lithium suspension at 0 °C.

-

The reaction mixture is stirred at room temperature until the lithium is consumed, and the solution turns dark, indicating the formation of trimethylstannyl lithium.

-

3.2. Synthesis of Trimethylstannyldimethylvinylsilane

-

Materials: Trimethylstannyl lithium solution (prepared in situ), chlorodimethylvinylsilane, and anhydrous THF.

-

Procedure:

-

The freshly prepared solution of trimethylstannyl lithium in THF is cooled to -78 °C.

-

A solution of chlorodimethylvinylsilane in anhydrous THF is added dropwise to the trimethylstannyl lithium solution with vigorous stirring.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure Trimethylstannyldimethylvinylsilane.

-

Predicted Quantitative Data

The following tables summarize the predicted spectroscopic and physical data for Trimethylstannyldimethylvinylsilane. These predictions are based on known data for similar organostannane and organosilane compounds.[5][6][7][8][9][10][11][12][13][14][15]

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| 5.80 - 6.20 | ddd | 1H | =CH- | J(H,H)cis ≈ 10, J(H,H)trans ≈ 17, J(H,H)gem ≈ 4 |

| 5.50 - 5.70 | dd | 1H | =CH₂ (cis to Si) | J(H,H)cis ≈ 10, J(H,H)gem ≈ 2 |

| 5.40 - 5.60 | dd | 1H | =CH₂ (trans to Si) | J(H,H)trans ≈ 17, J(H,H)gem ≈ 2 |

| 0.10 - 0.20 | s | 6H | Si-(CH₃)₂ | - |

| 0.00 - 0.10 | s | 9H | Sn-(CH₃)₃ | ²J(¹¹⁹Sn,¹H) ≈ 50-60 |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 138 - 142 | =CH- |

| 130 - 134 | =CH₂ |

| -2 to -5 | Si-(CH₃)₂ |

| -8 to -12 | Sn-(CH₃)₃ |

Table 3: Predicted ²⁹Si and ¹¹⁹Sn NMR Data (CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) |

| ²⁹Si | -15 to -25 |

| ¹¹⁹Sn | -10 to -30 |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3050 - 3080 | =C-H stretch |

| 2960 - 2980 | C-H stretch (methyl) |

| 1590 - 1610 | C=C stretch |

| 1240 - 1260 | Si-CH₃ bend |

| 760 - 780 | Sn-C stretch |

| ~520 | Si-Sn stretch |

Table 5: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Assignment |

| [M]+ | Molecular ion |

| [M - CH₃]+ | Loss of a methyl group |

| [Sn(CH₃)₃]+ | Trimethylstannyl cation |

| [Si(CH₃)₂(CH=CH₂)]+ | Dimethylvinylsilyl cation |

Characterization Workflow

A logical workflow for the characterization of the synthesized Trimethylstannyldimethylvinylsilane is crucial to confirm its identity and purity.

Caption: Characterization workflow for Trimethylstannyldimethylvinylsilane.

Potential Applications and Future Research

The unique structure of Trimethylstannyldimethylvinylsilane suggests several potential applications. The vinylsilyl moiety can undergo hydrosilylation, polymerization, and other addition reactions, making it a potential monomer for silicon-containing polymers.[16][17][18] The trimethylstannyl group can participate in Stille coupling reactions, providing a route to complex organic molecules.[19][20]

Future research should focus on the experimental validation of the proposed synthesis and characterization. Following successful synthesis, exploration of the reactivity of both the vinyl and the stannyl functionalities will be crucial in unlocking the potential of this novel compound for various applications in synthetic and materials chemistry.

References

- 1. The Si-Sn chemical bond: an integrated thermochemical and quantum mechanical study of the SiSn diatomic molecule and small Si-Sn clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multifaceted Sn–Sn bonding in the solid state. Synthesis and structural characterization of four new Ca–Li–Sn compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. research-portal.uu.nl [research-portal.uu.nl]

- 6. Vinyltrimethoxysilane(2768-02-7) 1H NMR spectrum [chemicalbook.com]

- 7. Vinyltriacetoxysilane(4130-08-9) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 11. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 12. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 13. unige.ch [unige.ch]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Vinylsilane synthesis [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. Stereoselective Synthesis of Cis- and Trans-Tetrasubstituted Vinyl Silanes Using a Silyl-Heck Strategy and Hiyama Conditions for Their Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Vinylstannane synthesis by stannylation or C-Sn coupling reaction [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

The Genesis and Evolution of Vinylstannane Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylstannane reagents have become indispensable tools in modern organic synthesis, primarily owing to their pivotal role in the palladium-catalyzed Stille cross-coupling reaction. Their air and moisture stability, coupled with their predictable reactivity and stereospecificity, have cemented their position in the synthetic chemist's toolbox for the construction of complex molecular architectures, including natural products and pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and historical development of vinylstannane reagents, from their initial synthesis to the evolution of sophisticated and highly selective preparatory methods. Detailed experimental protocols for key synthetic transformations and comparative data on reaction yields and selectivities are presented to offer a practical resource for laboratory application.

The Dawn of Vinylstannanes: Early Syntheses

The journey of vinylstannane chemistry began in the mid-20th century, predating their celebrated application in cross-coupling reactions. A key pioneer in this field was Dietmar Seyferth, whose work in the late 1950s laid the foundational groundwork for the synthesis of these organometallic compounds. The earliest reliable methods for the formation of a carbon-tin bond at a vinyl carbon involved the use of potent nucleophilic vinylating agents, such as vinyl Grignard reagents, reacting with trialkyltin halides.

One of the first documented methods for the preparation of a simple vinylstannane, tributyl(vinyl)tin, involves the reaction of vinylmagnesium bromide with tributyltin chloride[1]. This approach, while effective, relied on the pre-formation of the highly reactive Grignard reagent and necessitated strictly anhydrous conditions.

The Rise of Hydrostannylation: A Paradigm Shift in Synthesis

A significant leap forward in vinylstannane synthesis came with the development of hydrostannylation, the addition of a tin hydride (H-SnR₃) across a carbon-carbon triple bond of an alkyne. This method offered a more direct and atom-economical route to vinylstannanes.

Free Radical Hydrostannylation

Initial hydrostannylation reactions were often carried out under free-radical conditions, typically initiated by azobisisobutyronitrile (AIBN) or UV light. While synthetically useful, these reactions often suffered from a lack of stereocontrol and could lead to mixtures of (E)- and (Z)-isomers, as well as regioisomers in the case of terminal alkynes.

Palladium-Catalyzed Hydrostannylation

The advent of transition metal catalysis revolutionized hydrostannylation, offering significantly improved control over stereochemistry and regiochemistry. Palladium catalysts, in particular, proved to be highly effective for the syn-addition of tin hydrides to alkynes, predominantly yielding the (E)-vinylstannane isomer. The reaction mechanism is believed to proceed through an oxidative addition of the tin hydride to the palladium(0) center, followed by migratory insertion of the alkyne and subsequent reductive elimination.

Modern Synthetic Methodologies

The synthetic utility of vinylstannanes spurred the development of a diverse array of preparative methods, each with its own advantages in terms of stereoselectivity, regioselectivity, and functional group tolerance.

Hydroboration/Transmetalation

A highly stereoselective method for the synthesis of (E)-vinylstannanes involves the hydroboration of a terminal alkyne with a dialkylborane (e.g., dicyclohexylborane), followed by a boron-tin transmetalation. This one-pot procedure generally proceeds with excellent stereoselectivity, affording the desired (E)-isomer in high purity.

Synthesis from Ketones

Vinylstannanes can also be prepared from ketones in a one-pot procedure. Treatment of a ketone with tributylstannyl)lithium, followed by in situ mesylation of the resulting tin alkoxide and elimination, provides the corresponding vinylstannane. This method is particularly useful for the synthesis of cyclic and exocyclic vinylstannanes[2].

The Stille Reaction: The Premier Application of Vinylstannanes

The widespread adoption of vinylstannanes in organic synthesis is inextricably linked to the development of the Stille cross-coupling reaction. Discovered by John K. Stille and David Milstein in 1977, this palladium-catalyzed reaction forms a new carbon-carbon bond between an organostannane and an organic halide or triflate[3]. The reaction is prized for its tolerance of a wide variety of functional groups, its stereospecificity (retention of configuration of the vinylstannane), and the relative stability of the organostannane reagents. Early work by Toshihiko Migita and Masanori Kosugi also laid important groundwork in palladium-catalyzed cross-coupling reactions involving organotin reagents.

The catalytic cycle of the Stille reaction is generally understood to involve three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the vinyl group from tin to palladium, and reductive elimination of the coupled product, regenerating the Pd(0) catalyst.

Data Presentation: A Comparative Overview of Synthetic Methods

The choice of synthetic method for a particular vinylstannane depends on the desired stereochemistry, the nature of the alkyne substrate, and the tolerance of other functional groups in the molecule. The following tables summarize typical yields and selectivities for the major synthetic routes.

Table 1: Synthesis of Vinylstannanes via Hydrostannylation of Terminal Alkynes

| Alkyne Substrate | Catalyst/Conditions | Major Regioisomer | Major Stereoisomer | Yield (%) | Reference |

| 1-Octyne | Pd(PPh₃)₄ (cat.) | β | E | 92 | [Alami, et al., 2019] |

| Phenylacetylene | Pd(PPh₃)₄ (cat.) | β | E | 95 | [Alami, et al., 2019] |

| 1-Octyne | AIBN, Δ | Mixture of α and β | Mixture of E and Z | 70-80 | [Review Article] |

| Phenylacetylene | IMesCu-Mn(CO)₅ | β | E | 94 | [Cheng & Mankad, 2019] |

| Phenylacetylene | MeIMesCu-FeCp(CO)₂ | α | - | 85 | [Cheng & Mankad, 2019] |

Table 2: Synthesis of (E)-Vinylstannanes via Hydroboration/Transmetalation

| Alkyne Substrate | Borane | Transmetalation Agent | Yield (%) | E/Z Ratio | Reference |

| 1-Octyne | Dicyclohexylborane | Bu₃SnOMe | 85 | >99:1 | [Hoshi, et al., 2009] |

| Phenylacetylene | Dicyclohexylborane | Bu₃SnOMe | 82 | >99:1 | [Hoshi, et al., 2009] |

| 3-Butyn-1-ol (PMB protected) | Dicyclohexylborane | Bu₃SnOMe | 63 | >99:1 | Organic Syntheses, 2023 , 100, 327 |

Table 3: Yields of Stille Coupling with Representative Vinylstannanes

| Vinylstannane | Coupling Partner | Pd Catalyst | Ligand | Yield (%) | Reference |

| (E)-1-(Tributylstannyl)oct-1-ene | Iodobenzene | Pd₂(dba)₃ | P(fur)₃ | 95 | [Farina, et al., 1991] |

| (Z)-1-(Tributylstannyl)oct-1-ene | Iodobenzene | Pd₂(dba)₃ | P(fur)₃ | 93 | [Farina, et al., 1991] |

| Tributyl(vinyl)stannane | 4-Iodoacetophenone | Pd(PPh₃)₄ | - | 89 | [Stille, et al., 1985] |

| (E)-β-(Tributylstannyl)styrene | Vinyl bromide | PdCl₂(PPh₃)₂ | - | 78 | [Stille, et al., 1987] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of a representative vinylstannane and its subsequent use in a Stille coupling reaction, adapted from peer-reviewed procedures.

Synthesis of (E)-(4-((4-methoxybenzyl)oxy)but-1-en-1-yl)tributylstannane via Hydroboration/Transmetalation

Adapted from Organic Syntheses, 2023, 100, 327-346.

Procedure:

-

To a solution of dicyclohexylborane (1.1 equiv) in THF at 0 °C under an inert atmosphere is added a solution of 1-((but-3-yn-1-yloxy)methyl)-4-methoxybenzene (1.0 equiv) in THF dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is cooled to 0 °C, and a solution of tributyltin methoxide (1.2 equiv) in THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the title compound.

Stille Coupling of (E)-1-(Tributylstannyl)oct-1-ene with Iodobenzene

General procedure based on established literature protocols.

Procedure:

-

To a solution of (E)-1-(tributylstannyl)oct-1-ene (1.1 equiv) and iodobenzene (1.0 equiv) in anhydrous DMF under an inert atmosphere is added Pd(PPh₃)₄ (0.05 equiv).

-

The reaction mixture is heated to 80 °C and stirred for 6 hours.

-

The reaction is cooled to room temperature and diluted with diethyl ether.

-

The organic layer is washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford (E)-oct-1-en-1-ylbenzene.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Caption: Major synthetic routes to vinylstannanes.

Conclusion

From their initial synthesis through classical organometallic methods to their current standing as sophisticated reagents prepared via highly selective catalytic reactions, vinylstannanes have had a profound impact on the field of organic chemistry. Their development has been intrinsically linked to the advancement of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecules with precision and efficiency. This guide has provided a historical perspective, a comparative analysis of synthetic methodologies, and practical experimental guidance to serve as a valuable resource for researchers in academia and industry. The continued innovation in the synthesis and application of vinylstannane reagents will undoubtedly lead to new and powerful strategies for chemical synthesis in the years to come.

References

An In-depth Technical Guide to Trimethylstannyldimethylvinylsilane

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of Trimethylstannyldimethylvinylsilane, a bifunctional organometallic reagent. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Molecular Information

Based on its nomenclature, the chemical structure of Trimethylstannyldimethylvinylsilane consists of a trimethylstannyl group bonded to a dimethylvinylsilyl group.

-

Chemical Formula: C₇H₁₉SiSn

-

Molecular Weight: 252.02 g/mol

Table 1: Physicochemical Properties of Trimethylstannyldimethylvinylsilane and Related Compounds

| Property | Value | Source |

| Molecular Formula | C₇H₁₉SiSn | Calculated |

| Molecular Weight | 252.02 g/mol | Calculated |

| Physical State | Expected to be a liquid | Analogy to similar organosilanes and organotins |

| Boiling Point | 73 °C at 7 hPa (for a related compound) | |

| Density | 0.806 g/cm³ at 25 °C (for a related compound) | |

| Solubility | Soluble in most organic solvents; insoluble in water.[1] | Analogy to similar organometallic compounds |

| Stability | Moisture sensitive. Vapors may form explosive mixtures with air at elevated temperatures. | Analogy to similar organometallic compounds |

Experimental Protocols

General Synthesis of Silylstannanes:

The synthesis of silylstannanes, such as Trimethylstannyldimethylvinylsilane, typically involves the reaction of a silyl halide with a stannyl anion or a silyl anion with a stannyl halide. A common method is the reaction of a trialkylstannyllithium with a silyl chloride.

Example Protocol for the Synthesis of a Silylstannane:

-

Preparation of Trialkylstannyllithium: A solution of a trialkyltin chloride in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). A solution of an organolithium reagent (e.g., n-butyllithium) is then added dropwise. The reaction mixture is stirred for a period to ensure the complete formation of the trialkylstannyllithium.

-

Reaction with Silyl Halide: To the freshly prepared trialkylstannyllithium solution, a solution of the corresponding silyl halide (e.g., dimethylvinylsilyl chloride) in the same solvent is added dropwise at low temperature.

-

Quenching and Workup: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Functional Group | Chemical Shift (ppm) | Multiplicity |

| ¹H | Si-CH=CH₂ | 5.5 - 6.5 | m |

| ¹H | Si-CH₃ | 0.1 - 0.4 | s |

| ¹H | Sn-CH₃ | 0.0 - 0.3 (with Sn satellites) | s |

| ¹³C | Si-C H=CH₂ | 130 - 140 | |

| ¹³C | Si-CH=C H₂ | 130 - 140 | |

| ¹³C | Si-C H₃ | -5 to 5 | |

| ¹³C | Sn-C H₃ | -10 to 0 |

Note: These are approximate chemical shift ranges and can vary based on the solvent and other factors.[2][3][4]

Applications in Drug Development and Organic Synthesis

Organostannanes and organosilanes are versatile reagents in organic synthesis, particularly in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.[5][6][7] These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[7][8]

Trimethylstannyldimethylvinylsilane, containing both a vinylsilane and a trimethylstannane moiety, can potentially participate in various palladium-catalyzed cross-coupling reactions such as the Stille and Hiyama couplings.[5] The vinyl group can be transferred in Stille couplings, while the silyl group could be functionalized for Hiyama-type couplings.

Stille Cross-Coupling Reaction:

The Stille reaction is a versatile C-C bond-forming reaction between an organotin compound and an organic halide or triflate, catalyzed by a palladium complex.[5] The vinylstannane moiety of Trimethylstannyldimethylvinylsilane would be the active component in this reaction.

Safety Information

Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn.[9][10] Organosilanes can be flammable and moisture-sensitive. It is crucial to consult the Safety Data Sheet (SDS) for detailed handling and safety information.[9][10]

References

- 1. Tetramethylsilane | C4H12Si | CID 6396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.washington.edu [chem.washington.edu]

- 3. spectrabase.com [spectrabase.com]

- 4. epfl.ch [epfl.ch]

- 5. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. | Semantic Scholar [semanticscholar.org]

- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Safety and Handling of Trimethylstannyldimethylvinylsilane

Introduction

Trimethylstannyldimethylvinylsilane is an organometallic compound containing both a highly toxic organotin moiety and a reactive vinylsilane group. While specific applications are not widely documented, its structure suggests potential use in organic synthesis and materials science. The presence of the trimethylstannyl group necessitates extreme caution due to the high toxicity associated with short-chain alkyltin compounds.[1][2][3] This guide provides a comprehensive overview of the potential hazards, safe handling procedures, and emergency protocols based on analogous compounds.

Hazard Identification and Classification

Based on the known hazards of its components, Trimethylstannyldimethylvinylsilane should be considered highly toxic and reactive.

Primary Hazards:

-

High Acute Toxicity: Trimethyltin compounds are among the most toxic organotin compounds and are readily absorbed through the skin and gastrointestinal tract.[1][2] They are potent neurotoxins, and exposure can lead to severe and potentially fatal health effects.[3][4]

-

Flammability: Vinylsilanes can be flammable.[5] The overall flammability of Trimethylstannyldimethylvinylsilane should be assumed until tested.

-

Skin and Eye Irritation/Corrosion: Organotin compounds can be severely irritating to the skin and eyes, potentially causing chemical burns.[6] Some vinylsilanes may cause allergic skin reactions.[7]

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols can cause severe irritation to the respiratory tract.[8]

A logical overview of the potential hazards is presented in the diagram below.

Caption: Logical relationship of potential hazards associated with Trimethylstannyldimethylvinylsilane.

Quantitative Data (Estimates based on Analogous Compounds)

Specific quantitative data for Trimethylstannyldimethylvinylsilane is unavailable. The following table provides estimated values based on similar organotin and vinylsilane compounds. These are for guidance only and should not be considered as verified data.

| Property | Estimated Value | Source/Analogue Compound |

| Physical Properties | ||

| Molecular Formula | C7H18SnSi | - |

| Molecular Weight | 251.99 g/mol | - |

| Appearance | Colorless liquid (presumed) | General observation for similar organometallics |

| Boiling Point | 148 °C (for Trimethyltin chloride)[9] | Trimethyltin chloride[9] |

| Density | ~0.99 g/mL (for Trimethyltin chloride)[10] | Trimethyltin chloride[10] |

| Solubility | Soluble in organic solvents, reacts with water[10] | General for organotin halides and chlorosilanes[10] |

| Toxicological Data | ||

| LD50 (Oral, Rat) | 12.6 mg/kg (for Trimethyltin chloride)[9] | Trimethyltin chloride[9] |

| Exposure Limits (TWA) | 0.1 mg/m³ (as Tin, organic compounds)[6] | Safe Work Australia exposure standard for organic tin[6] |

Experimental Protocols

Note: No specific experimental protocols for the synthesis or reactions of Trimethylstannyldimethylvinylsilane were found. The following is a generalized protocol for the synthesis of a trimethylstannyl silane, which may be adaptable. This is a representative procedure and has not been validated for the target compound.

Synthesis of a Trimethylstannyl Silane (General Procedure)

This procedure is based on the reaction of a Grignard reagent with a chlorosilane, a common method for forming Si-C bonds.

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Anhydrous diethyl ether or THF

-

Dimethylchlorosilane

-

Iodine (for Grignard initiation)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine.

-

Add a solution of vinyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as indicated by a color change and gentle refluxing.

-

Once the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the vinylmagnesium bromide.

-

-

Reaction with Dimethylchlorosilane:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Add a solution of dimethylchlorosilane in anhydrous diethyl ether dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

-

Stannylation:

-

Cool the reaction mixture to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of trimethyltin chloride in anhydrous diethyl ether.

-

Maintain the low temperature for 2-3 hours, then allow the mixture to slowly warm to room temperature overnight.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure.

-

A general workflow for handling highly toxic organometallic compounds is depicted below.

Caption: General experimental workflow for handling highly toxic organometallic compounds.

Safe Handling and Storage

Engineering Controls:

-

All work with Trimethylstannyldimethylvinylsilane must be conducted in a certified chemical fume hood with a high face velocity.

-

A safety shower and eyewash station must be readily accessible.

Personal Protective Equipment (PPE):

-

Gloves: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat should be worn.

-

Respiratory Protection: If there is a risk of inhalation, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.

Handling Procedures:

-

Use inert atmosphere techniques (e.g., Schlenk line or glovebox) to handle the compound, as it is likely sensitive to air and moisture.[10]

-

Avoid all contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Use only non-sparking tools.

-

Keep away from heat, sparks, and open flames.

Storage:

-

Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Store away from incompatible materials such as oxidizing agents, acids, and water.

-

The storage area should be clearly marked with "HIGHLY TOXIC" warning signs.

Emergency Procedures

Spills:

-

Evacuate the area immediately.

-

Wear full PPE, including respiratory protection.

-

Absorb the spill with an inert, non-combustible material (e.g., vermiculite or sand).

-

Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Decontaminate the spill area with a 10% bleach solution, followed by a water rinse.[12]

First Aid:

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

-

All waste containing Trimethylstannyldimethylvinylsilane must be treated as highly toxic hazardous waste.

-

Collect all waste in clearly labeled, sealed containers.

-

Glassware that has come into contact with the compound should be decontaminated by rinsing with a 10% bleach solution before standard cleaning.[12]

-

Dispose of all waste in accordance with local, state, and federal regulations.

This technical guide provides a framework for the safe handling of Trimethylstannyldimethylvinylsilane based on the available information for analogous compounds. It is imperative that all users supplement this information with a thorough, compound-specific risk assessment before commencing any experimental work.

References

- 1. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. Chloro(dimethyl)vinylsilane | C4H9ClSi | CID 519368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organo-tin compounds - DCCEEW [dcceew.gov.au]

- 7. Vinylsilane | C2H6Si | CID 81714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. Trimethyltin chloride - Wikipedia [en.wikipedia.org]

- 10. TRIMETHYLTIN CHLORIDE | 1066-45-1 [chemicalbook.com]

- 11. Trimethyltin chloride | Me3SnCl | (CH3)3SnCl – Ereztech [ereztech.com]

- 12. Reddit - The heart of the internet [reddit.com]

Solubility Profile of Trimethylstannyldimethylvinylsilane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylstannyldimethylvinylsilane is an organometallic compound incorporating both tin and silicon moieties. Its unique structure suggests potential applications in various fields, including organic synthesis and materials science. A thorough understanding of its solubility in common organic solvents is paramount for its effective handling, application, and purification. This technical guide provides an in-depth overview of the solubility characteristics of trimethylstannyldimethylvinylsilane, methodologies for its solubility determination, and a logical workflow for these experimental procedures.

Due to the limited availability of specific quantitative solubility data for trimethylstannyldimethylvinylsilane, this guide also includes data for structurally analogous organotin and organosilicon compounds. This information serves as a valuable proxy for estimating its solubility behavior, though experimental verification is always recommended.

Inferred Solubility of Trimethylstannyldimethylvinylsilane

Based on the general principles of "like dissolves like" and data from similar compounds, trimethylstannyldimethylvinylsilane, a non-polar organometallic compound, is expected to be soluble in a range of common organic solvents. It is anticipated to be miscible with non-polar solvents such as hydrocarbons and ethers, and likely soluble in moderately polar aprotic solvents. Its solubility in polar protic solvents is expected to be low.

Quantitative Solubility Data of Analogous Compounds

To provide a quantitative perspective, the following table summarizes the solubility of structurally related organotin and organosilicon compounds in various organic solvents. This data can be used to infer the potential solubility of trimethylstannyldimethylvinylsilane.

| Compound | Solvent | Temperature (°C) | Solubility |

| Tetramethyltin | Diethyl ether | Ambient | Soluble[1] |

| Tetramethyltin | Water | Ambient | Insoluble[1][2] |

| Tetraethyltin | Diethyl ether | Ambient | Soluble[3][4] |

| Tetraethyltin | Ethanol | Ambient | Soluble[4] |

| Tetraethyltin | Water | Ambient | Insoluble[3][4] |

| Trimethyltin chloride | Chloroform | Ambient | Soluble[5] |

| Trimethyltin chloride | General Organic Solvents | Ambient | Soluble[5][6] |

| Triethyltin chloride | General Organic Solvents | Ambient | Soluble[7] |

| Dimethyltin dichloride | Methanol | 20 | 0.1 g/mL[8][9][10][11] |

| Dimethyltin dichloride | Water | 20 | 20 g/L[8][10] |

| Vinyltrimethylsilane | Tetrahydrofuran | Ambient | Miscible[12] |

| Vinyltrimethylsilane | Diethyl ether | Ambient | Miscible[12] |

| Vinyltrimethylsilane | Benzene | Ambient | Miscible[12] |

| Vinyltrimethylsilane | Dichloromethane | Ambient | Soluble[12] |

| Vinyltrimethoxysilane | Methanol, Ethanol, Isopropanol, Toluene, Acetone | Ambient | Soluble[13] |

Experimental Protocols for Solubility Determination

The determination of solubility for an air- and moisture-sensitive compound like trimethylstannyldimethylvinylsilane requires specialized techniques to prevent decomposition. The following are detailed methodologies for key experiments.

Gravimetric Method for Solubility Determination

This classic method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the remaining solute.[14][15][16][17][18]

Materials:

-

Trimethylstannyldimethylvinylsilane

-

Anhydrous organic solvent of choice

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Syringe and needle

-

Inert gas (Argon or Nitrogen) supply

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of trimethylstannyldimethylvinylsilane to a known volume of the anhydrous solvent in a Schlenk flask under an inert atmosphere.

-

Seal the flask and place it in a constant temperature bath.

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal:

-

Allow the undissolved solid to settle.

-

Using a syringe fitted with a filter needle, carefully withdraw a known volume of the supernatant saturated solution under a positive pressure of inert gas.

-

-

Solvent Evaporation and Weighing:

-

Transfer the withdrawn solution to a pre-weighed, dry vial.

-

Remove the solvent under a stream of inert gas or by gentle heating in a vacuum oven until a constant weight of the solute is achieved.

-

Accurately weigh the vial containing the dried solute.

-

-

Calculation:

-

The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/100 mL).

-

Spectroscopic Method for Solubility Determination

This method relies on creating a calibration curve using solutions of known concentrations and then measuring the concentration of a saturated solution.[19][20]

Materials:

-

Trimethylstannyldimethylvinylsilane

-

Anhydrous organic solvent of choice

-

UV-Vis or other suitable spectrometer

-

Volumetric flasks

-

Syringes and needles

-

Inert gas supply

Procedure:

-

Preparation of Standard Solutions:

-

Under an inert atmosphere, prepare a series of standard solutions of trimethylstannyldimethylvinylsilane in the chosen solvent at known concentrations.

-

-

Calibration Curve:

-

Measure the absorbance (or other spectroscopic signal) of each standard solution at a wavelength of maximum absorbance.

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method.

-

Withdraw a sample of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining solubility via gravimetric or spectroscopic methods.

Logical Relationship for Handling Air-Sensitive Compounds

Caption: Logical steps for manipulating air-sensitive compounds using Schlenk techniques.

References

- 1. chembk.com [chembk.com]

- 2. TETRAMETHYLTIN CAS#: 594-27-4 [m.chemicalbook.com]

- 3. Tetraethyltin - Wikipedia [en.wikipedia.org]

- 4. Tetraethyltin | C8H20Sn | CID 11704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trimethyltin chloride | C3H9ClSn | CID 14016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 1066-45-1: Trimethyltin chloride | CymitQuimica [cymitquimica.com]

- 7. TRIETHYLTIN CHLORIDE | 994-31-0 [chemicalbook.com]

- 8. Dimethyltin dichloride, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. DIMETHYLTIN DICHLORIDE CAS#: 753-73-1 [m.chemicalbook.com]

- 10. DIMETHYLTIN DICHLORIDE | 753-73-1 [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Vinyltrimethylsilane | 754-05-2 [chemicalbook.com]

- 13. What Is Vinyltrimethoxysilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. Gravimetric Analysis [wiredchemist.com]

- 17. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 18. pharmajournal.net [pharmajournal.net]

- 19. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Theoretical studies on Trimethylstannyldimethylvinylsilan

An In-Depth Technical Guide to the Theoretical Study of Trimethylstannyldimethylvinylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylstannyldimethylvinylsilane [(CH₃)₃Sn(CH₃)₂SiCH=CH₂] is a bifunctional organometallic compound containing both a trimethylstannyl and a dimethylvinylsilyl group. This unique structure suggests potential applications in materials science and as a precursor in organic synthesis. A thorough understanding of its molecular properties and reactivity is crucial for harnessing its full potential. To date, a comprehensive theoretical investigation of this molecule has not been reported in the scientific literature. This guide, therefore, presents a detailed roadmap for a systematic theoretical study of Trimethylstannyldimethylvinylsilane using modern computational chemistry methods. The proposed research workflow, computational protocols, and data presentation formats outlined herein are designed to provide a foundational understanding of the molecule's structural, electronic, and spectroscopic properties. This document serves as a comprehensive plan for researchers aiming to explore the fundamental characteristics of Trimethylstannyldimethylvinylsilane and related organometallic compounds.

Proposed Research Workflow

A systematic theoretical investigation of Trimethylstannyldimethylvinylsilane would logically proceed through several interconnected stages. The initial step involves the determination of the molecule's stable three-dimensional structure. Subsequent calculations would then build upon this optimized geometry to elucidate its vibrational and electronic properties. The overall proposed workflow is depicted below.

Methodological & Application

Application Notes and Protocols for Vinylating Agents: A Focus on Vinylsilanes and Vinylstannanes

Disclaimer: Extensive searches for the specific compound "Trimethylstannyldimethylvinylsilane" did not yield dedicated application notes or protocols. This suggests that the compound may be novel, not widely reported in the public domain, or referred to by a different nomenclature. However, the constituent functional groups, a vinylsilane and a vinylstannane, represent two exceptionally important and widely utilized classes of vinylating agents in organic synthesis. This document provides detailed application notes and protocols for these two classes of reagents, which will be of significant value to researchers, scientists, and drug development professionals interested in vinylation reactions.

Vinylsilanes as Vinylating Agents

Vinylsilanes are versatile and increasingly popular vinylating agents, primarily utilized in palladium-catalyzed cross-coupling reactions known as the Hiyama coupling. Their stability, low toxicity, and the ease of handling make them attractive alternatives to other organometallic reagents.

Application Notes:

Vinylsilanes are bench-stable organosilicon compounds that can be readily prepared and purified.[1] They are particularly valued for their role in the stereospecific synthesis of substituted alkenes.[1][2] The activation of the carbon-silicon bond for cross-coupling typically requires a fluoride source or is achieved through the use of vinylsilanols or related derivatives.[1][2] Recent advancements have led to the development of methods that allow for the coupling of even sterically hindered tetrasubstituted vinylsilanes.[1][3]

The benzyldimethylsilyl (BDMS) group is a robust vinylmetal functionality that exhibits significant stability during various synthetic operations, including deprotection of silyl ethers, and can be effectively used in cross-coupling reactions.[4]

Key Applications:

-

Hiyama Coupling: The palladium-catalyzed cross-coupling of vinylsilanes with organic halides or triflates to form C(sp²)-C(sp²) bonds. This reaction is a powerful tool for the synthesis of styrenes, dienes, and other vinylated compounds.[2]

-

Synthesis of Complex Molecules: Due to their stability and functional group tolerance, vinylsilanes are employed in the synthesis of natural products and active pharmaceutical ingredients.

-

Stereospecific Synthesis: Hiyama couplings of vinylsilanes proceed with retention of the double bond geometry, allowing for the stereospecific synthesis of E- and Z-alkenes.[2]

Experimental Protocol: General Procedure for Hiyama Cross-Coupling of Vinylsilanes

This protocol provides a general method for the palladium-catalyzed cross-coupling of a vinylsilane with an aryl halide.

Materials:

-

Vinylsilane (1.0 equiv)

-

Aryl halide (e.g., aryl iodide, bromide, or chloride) (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(dba)₂) (1-5 mol%)

-

Fluoride source (e.g., TBAF, CsF, or TASF) (1.5-2.0 equiv)

-

Anhydrous solvent (e.g., THF, dioxane, or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the vinylsilane, aryl halide, and palladium catalyst.

-

Add the anhydrous solvent via syringe.

-

Stir the mixture at room temperature for 5-10 minutes to ensure dissolution.

-

Add the fluoride source to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired vinylated product.

Data Presentation: Representative Hiyama Coupling Reactions

| Entry | Vinylsilane | Coupling Partner | Catalyst (mol%) | Activator | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Trimethyl(vinyl)silane | Iodobenzene | Pd(PPh₃)₄ (3) | TBAF | THF | 60 | 85 | General |

| 2 | (E)-Dimethyl(styryl)silanol | 4-Iodoanisole | Pd(OAc)₂ (2) | K₂CO₃ | Dioxane | 80 | 92 | [2] |

| 3 | Dimethyl(5-methylfuryl)vinylsilane | 4-Chlorotoluene | Pd(dba)₂ (5) | KOSiMe₃ | THF/DMA | 80 | 88 | [1] |

Vinylstannanes as Vinylating Agents

Vinylstannanes are highly effective vinylating agents used in the Stille cross-coupling reaction. They are known for their high reactivity and the mild reaction conditions required for coupling.

Application Notes:

Vinylstannanes are organotin compounds that are widely used in organic synthesis for the formation of carbon-carbon bonds.[5] The Stille reaction, which involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate, is a cornerstone of modern organic synthesis.[5] Vinylstannanes are particularly useful due to their high transmetalation rates.[6]

A variety of methods exist for the synthesis of vinylstannanes, including the hydrostannylation of alkynes and the reaction of organolithium or Grignard reagents with tin halides.[5][7] One practical one-pot synthesis involves the treatment of ketones with Bu₃SnLi followed by mesylation.[5] The stereoselective synthesis of (E)-vinylstannanes can be achieved from alkynes via hydroboration and transmetalation.[8]

Key Applications:

-

Stille Coupling: The palladium-catalyzed cross-coupling of vinylstannanes with a wide range of organic electrophiles. This reaction is renowned for its tolerance of a vast array of functional groups.

-

Natural Product Synthesis: The mild conditions and high functional group compatibility of the Stille reaction make it a powerful tool in the total synthesis of complex natural products.

-

Fragment Coupling in Drug Discovery: In drug development, the Stille reaction is often used for the late-stage introduction of vinyl groups or for the coupling of complex molecular fragments.

Experimental Protocol: General Procedure for Stille Cross-Coupling of Vinylstannanes

This protocol provides a general method for the palladium-catalyzed cross-coupling of a vinylstannane with an organic halide.

Materials:

-

Vinylstannane (1.0 equiv)

-

Organic halide (e.g., aryl iodide, bromide, triflate, or acyl chloride) (1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%)

-

Ligand (e.g., PPh₃, AsPh₃) (if required)

-

Anhydrous solvent (e.g., THF, toluene, or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the vinylstannane, organic halide, and palladium catalyst (and ligand, if used).

-

Add the anhydrous solvent via syringe.

-

Stir the mixture at room temperature for 5-10 minutes.

-

Heat the reaction mixture to the desired temperature (typically between 50-100 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

The reaction mixture can be worked up by quenching with an aqueous solution of KF (to remove tin byproducts) and then extracting with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Stille Coupling Reactions

| Entry | Vinylstannane | Coupling Partner | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Tributyl(vinyl)stannane | Iodobenzene | Pd(PPh₃)₄ (2) | THF | 70 | 95 | General |

| 2 | (E)-Tributyl(styryl)stannane | 4-Nitrobenzoyl chloride | PdCl₂(PPh₃)₂ (3) | Toluene | 80 | 89 | General |

| 3 | Tributyl(1-ethoxyvinyl)stannane | Vinyl iodide | Pd(PPh₃)₄ (2) | THF | 60 | 78 | General |

Visualizations

Caption: Catalytic cycle of the Hiyama cross-coupling reaction.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Caption: General experimental workflow for cross-coupling vinylation.

References

- 1. Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cross-Coupling Reactions, Continued - Gelest [technical.gelest.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Practical One-Pot Synthesis of Vinylstannanes from Ketones [organic-chemistry.org]

- 6. africaresearchconnects.com [africaresearchconnects.com]

- 7. Vinylstannane synthesis by stannylation or C-Sn coupling reaction [organic-chemistry.org]

- 8. orgsyn.org [orgsyn.org]

Application Notes and Protocols for the Stille Reaction with Trimethylstannyldimethylvinylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[1][2] Its significance in organic synthesis, particularly in the pharmaceutical and materials science industries, stems from its tolerance of a wide array of functional groups, the stability of the organostannane reagents to air and moisture, and generally mild reaction conditions.[1][3] This application note provides a detailed guide for performing a Stille reaction using trimethylstannyldimethylvinylsilane, a silylated vinylstannane reagent, for the synthesis of vinylsilanes. Vinylsilanes are valuable synthetic intermediates that can be further functionalized, making this reaction a key step in the synthesis of complex molecules.[4]

Reaction Principle

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] First, the palladium(0) catalyst undergoes oxidative addition with the organic electrophile (R¹-X). This is followed by transmetalation, where the vinyl group from trimethylstannyldimethylvinylsilane is transferred to the palladium center, displacing the halide. Finally, reductive elimination from the palladium(II) complex yields the desired vinylsilane product (R¹-vinyl-SiMe₂) and regenerates the palladium(0) catalyst.[2]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials and Reagents:

-

Organic Electrophile (Aryl or Heteroaryl Halide/Triflate): 1.0 mmol, 1.0 equiv.

-

Trimethylstannyldimethylvinylsilane: (1.1 - 1.5 equiv.)

-

Palladium Catalyst: e.g., Pd(PPh₃)₄ (1-5 mol%), Pd₂(dba)₃ (1-5 mol%)

-

Ligand (if required): e.g., PPh₃, AsPh₃, XPhos (consult literature for optimal ligand for your substrate)

-

Solvent: Anhydrous and degassed solvent such as Toluene, Dioxane, or DMF

-

Additive (optional but often beneficial): LiCl, CuI (can enhance reaction rates)[5]

-

Inert Gas: Argon or Nitrogen

Equipment:

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature controller

-

Inert gas line (manifold or balloon)

-

Syringes and needles for transfer of anhydrous and air-sensitive reagents

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the organic electrophile (1.0 mmol), the palladium catalyst, and any solid ligand.

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5-10 mL per mmol of electrophile) via syringe.

-

Reagent Addition: Add the trimethylstannyldimethylvinylsilane (1.1 - 1.5 equiv.) via syringe. If using a liquid electrophile, it can also be added at this stage.

-

Reaction Conditions: Stir the reaction mixture at the desired temperature (typically ranging from 60 to 110 °C) and monitor the progress by TLC, GC, or LC-MS. Reaction times can vary from a few hours to 24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

-

To remove the tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (KF). This will precipitate the tin salts, which can then be removed by filtration through a pad of celite.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to obtain the pure vinylsilane.

Data Presentation

The following table summarizes representative examples of Stille couplings with various organostannanes and electrophiles, providing a reference for expected yields and conditions. Data for the specific reagent trimethylstannyldimethylvinylsilane is limited in readily available literature, hence a broader scope of vinylstannanes is presented to guide optimization.

| Electrophile (R¹-X) | Stannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | Vinyltributylstannane | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 16 | 92 | General Literature |

| 4-Bromoacetophenone | Vinyltributylstannane | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Dioxane | 80 | 12 | 88 | General Literature |

| 2-Iodothiophene | Vinyltributylstannane | PdCl₂(PPh₃)₂ (3) | - | DMF | 90 | 8 | 95 | General Literature |

| 4-Triflyloxytoluene | Vinyltributylstannane | Pd(OAc)₂ (2) | SPhos (4) | Toluene | 110 | 24 | 75 | General Literature |

| 1-Iodonaphthalene | Trimethyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | THF | 65 | 18 | 85 | General Literature |

Mandatory Visualizations

Stille Reaction Catalytic Cycle

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow for Stille Reaction

Caption: Step-by-step experimental workflow for the Stille reaction.

Safety and Handling Precautions

-

Organotin Reagents: Trimethylstannyl derivatives are highly toxic. Handle them with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

-

Solvents: Use anhydrous and degassed solvents to prevent quenching of the catalyst and reagents. Handle flammable organic solvents in a fume hood away from ignition sources.

-

Inert Atmosphere: The reaction is sensitive to air and moisture. Maintain an inert atmosphere throughout the setup and reaction.

By following this detailed guide, researchers can effectively utilize the Stille reaction with trimethylstannyldimethylvinylsilane for the synthesis of valuable vinylsilane intermediates.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stille Coupling [organic-chemistry.org]

Application Notes and Protocols for Trimethylstannyldimethylvinylsilane in Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylstannyldimethylvinylsilane is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of complex organic molecules. Its unique structure, incorporating both a vinylsilane and a trimethylstannyl moiety, allows for selective participation in a variety of cross-coupling reactions. This document provides detailed application notes and protocols for the use of trimethylstannyldimethylvinylsilane, primarily focusing on its application in palladium-catalyzed Stille and Hiyama-type cross-coupling reactions for the formation of carbon-carbon bonds.

Core Applications: Stille and Hiyama-Type Cross-Coupling Reactions

Trimethylstannyldimethylvinylsilane is predominantly utilized as a vinyl donor in palladium-catalyzed cross-coupling reactions. The presence of both a tin and a silicon group on the vinyl unit offers orthogonal reactivity, allowing for selective activation and transfer of the vinyl group to various organic electrophiles.

Stille Cross-Coupling

The Stille reaction involves the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.[1] In the context of trimethylstannyldimethylvinylsilane, the trimethylstannyl group is the reactive handle for transmetalation to the palladium center. This reaction is a powerful tool for the stereospecific synthesis of substituted styrenes, dienes, and other vinylated compounds, which are common motifs in natural products and pharmaceutical agents.

Reaction Mechanism and Workflow

The catalytic cycle of the Stille reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: General Procedure for Stille Coupling

This protocol provides a general guideline for the Stille coupling of an aryl halide with trimethylstannyldimethylvinylsilane. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.

Materials:

-

Aryl halide (e.g., iodobenzene, bromobenzene)

-

Trimethylstannyldimethylvinylsilane

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if required, e.g., PPh₃, AsPh₃)

-

Anhydrous solvent (e.g., THF, DMF, toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-